molecular formula C6H7BrN2O B3028911 5-Bromo-2-methoxy-4-methylpyrimidine CAS No. 38696-23-0

5-Bromo-2-methoxy-4-methylpyrimidine

Cat. No.: B3028911
CAS No.: 38696-23-0
M. Wt: 203.04
InChI Key: NQYSLCWSLFWCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methoxy-4-methylpyrimidine is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

5-Bromo-2-methoxy-4-methylpyrimidine derivatives have been explored for their antiviral properties. Hocková et al. (2003) synthesized various derivatives and found that some exhibited significant inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, in cell culture (Hocková et al., 2003).

Synthesis of Thiazolo[4,5‐d] Pyrimidine Derivatives

Bakavoli et al. (2006) demonstrated a method to synthesize new thiazolo[4,5-d] pyrimidine derivatives using 4-amino-5-bromo-2-substituted-aminopyrimidines, which were derived from 5-bromo-2,4-dichloro-6-methylpyrimidine (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Aminolysis of Methoxy and Methylthio Pyrimidines

Brown and Forster (1966) researched the aminolysis of 2- and 4-methoxy (or methylthio) pyrimidines with 5-bromo substituents, valuable for preparing n- and t-butylaminopyrimidines. This study provided insights into the reaction rates and effects of various substituents (Brown & Forster, 1966).

Regioselective Synthesis of Pyrimidines

Doulah et al. (2014) investigated the regioselective synthesis of pyrimidines, including 5-bromo-2-chloro-6-methylpyrimidin-4-amine, revealing important details about the reaction mechanisms and crystal structures of these compounds (Doulah et al., 2014).

Quantum Chemical Calculations

Prabavathi and Nilufer (2015) conducted quantum chemical calculations to elucidate the molecular structure and spectroscopic insights of 2-amino-4-methoxy-6-methylpyrimidine and 2-amino-5-bromo-6-methyl-4-pyrimidinol. Their work provides a comparative study on the vibrational frequencies and modes, crucial for understanding these compounds' properties (Prabavathi & Nilufer, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements include H302, H315, H319, H332, H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . The precautionary statements include P261, P280, P305, P338, P351, suggesting measures such as avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

5-bromo-2-methoxy-4-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-4-5(7)3-8-6(9-4)10-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYSLCWSLFWCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501277691
Record name Pyrimidine, 5-bromo-2-methoxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38696-23-0
Record name Pyrimidine, 5-bromo-2-methoxy-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38696-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 5-bromo-2-methoxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methoxy-4-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methoxy-4-methylpyrimidine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-methoxy-4-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-methoxy-4-methylpyrimidine
Reactant of Route 5
5-Bromo-2-methoxy-4-methylpyrimidine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-methoxy-4-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.